molecular formula C22H25N3O5S2 B2937662 ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-36-3

ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2937662
CAS No.: 850909-36-3
M. Wt: 475.58
InChI Key: OSQXEHMIAHROBM-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with a diethylsulfamoylbenzoyl imino group at position 2 and an ethyl carboxylate ester at position 4. The (2E)-configuration ensures the imino group adopts a planar geometry, which may influence intermolecular interactions and crystallinity . This compound’s structural complexity suggests applications in medicinal chemistry or agrochemicals, given the prevalence of benzothiazoles in these fields .

Properties

IUPAC Name

ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQXEHMIAHROBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving thiourea derivatives.
  • Introduction of Functional Groups : The compound is then modified to include the diethylsulfamoyl and benzoyl moieties via condensation reactions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure.

Cytotoxicity

Research indicates that compounds containing the benzothiazole moiety exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating similar derivatives, this compound demonstrated promising results:

  • Cell Lines Tested :
    • NCI-H226 (non-small cell lung cancer)
    • SK-N-SH (neuroblastoma)
    • HT29 (colorectal cancer)
    • MKN-45 (gastric cancer)
    • MDA-MB-231 (breast cancer)

The compound exhibited IC50 values ranging from 0.24 to 0.92 µM against these cell lines, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the activation of procaspase-3 pathways. This activation leads to apoptosis in cancer cells:

  • Procaspase-3 Activation : The compound has been shown to activate procaspase-3 with an EC50 value of 0.31 µM, making it more effective than certain reference compounds .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other benzothiazole derivatives is essential.

CompoundIC50 Value (µM)Mechanism
Ethyl (2E)-...0.24 - 0.92Procaspase-3 activation
Compound A0.41Procaspase-3 activation
Compound B0.50Apoptosis induction

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives in oncology:

  • Study on Antitumor Activity : A series of benzothiazole derivatives were evaluated for their antitumor activity against multiple cancer cell lines. The results indicated that modifications in the substituents significantly influenced their biological activity .
  • Clinical Relevance : The promising cytotoxic effects observed in vitro suggest that further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ():

  • Core Structure : Thiazolo[3,2-a]pyrimidine instead of benzothiazole.
  • Substituents : 2,4-Dimethoxybenzylidene and phenylvinyl groups enhance π-π stacking but reduce hydrogen-bonding capacity compared to the diethylsulfamoyl group.
  • Bioactivity : Likely exhibits herbicidal properties due to the triazine-like scaffold .

Ethyl (2E)-7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (): Core Structure: Similar thiazolo-pyrimidine system but lacks the sulfamoyl group.

Metsulfuron-methyl ():

  • Core Structure : Sulfonylurea bridge linked to a triazine ring.
  • Functional Groups : Sulfonyl and methyl ester groups mirror the target compound’s sulfamoyl and ethyl ester, but the triazine ring confers stronger herbicidal activity via acetolactate synthase inhibition .

Table 1: Key Molecular Properties

Property Target Compound Compound 1 () Compound 2 () Metsulfuron-methyl ()
Molecular Weight ~479.56 g/mol ~549.62 g/mol ~513.62 g/mol ~381.37 g/mol
Hydrogen Bond Donors 1 (imino NH) 0 0 2 (urea NH)
Hydrogen Bond Acceptors 6 (SO₂, COO, N) 7 (COO, OCH₃, N) 5 (COO, N) 8 (SO₂, COO, triazine N)
LogP (Estimated) ~3.2 ~4.1 ~3.8 ~1.5
Key Functional Groups Diethylsulfamoyl, ethyl ester Dimethoxybenzylidene, phenylvinyl 4-Methylphenyl, propenylidene Sulfonylurea, triazine

Crystallographic and Conformational Insights

  • Target Compound: The diethylsulfamoyl group likely induces steric hindrance, affecting crystal packing. SHELX refinement () would reveal intermolecular hydrogen bonds involving the sulfamoyl oxygen and imino NH, stabilizing the lattice .
  • Analog 1 () : The dimethoxybenzylidene substituent may promote planar stacking interactions, as seen in similar thiazolo-pyrimidines .
  • Metsulfuron-methyl : The triazine ring’s planarity and sulfonylurea’s hydrogen-bonding capacity contribute to high crystallinity, critical for herbicidal formulation .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s diethylsulfamoyl group requires multistep synthesis, whereas analogs with simpler substituents (e.g., methylphenyl) are more straightforward to prepare.
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., sulfamoyl) enhance stability but reduce bioavailability.
    • Ethyl esters improve lipophilicity compared to methyl esters, as seen in ’s imidazo-pyrimidine derivatives .
  • Crystallography : The Cambridge Structural Database (CSD) () reveals that benzothiazoles with sulfonamide groups exhibit shorter S–O bond lengths (1.43–1.45 Å) compared to sulfonylureas (1.46–1.48 Å), influencing reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.